3-Fluoro-5-(methylthio)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

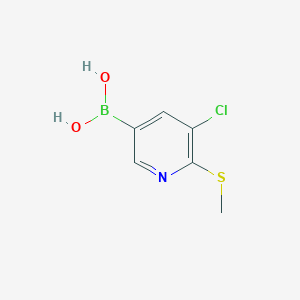

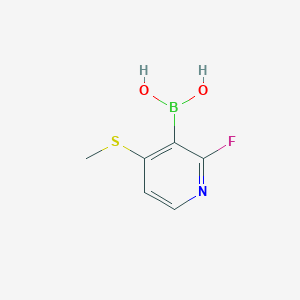

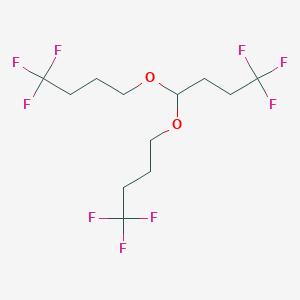

“3-Fluoro-5-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 2121513-60-6 . It has a molecular weight of 186.01 . The IUPAC name for this compound is (3-fluoro-5-(methylthio)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Boronic acids, such as “this compound”, are important chemical building blocks employed in cross-coupling reactions . They are also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The compound is shipped at room temperature .

Wirkmechanismus

Target of Action

3-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-Fluoro-5-(methylthio)phenylboronic acid in laboratory experiments is its ability to covalently attach small molecules to proteins and other biomolecules. This makes it a useful reagent for a variety of biochemical and physiological studies. Additionally, this compound is relatively non-toxic and non-irritating, making it a safe reagent for use in laboratory experiments. However, this compound is not very soluble in aqueous solutions, making it difficult to use in some experiments.

Zukünftige Richtungen

There are a variety of potential future directions for the use of 3-Fluoro-5-(methylthio)phenylboronic acid, including its potential use in the synthesis of new pharmaceuticals and agrochemicals, its potential use in the diagnosis and treatment of various diseases, and its potential use in the modification of proteins and other biomolecules. Additionally, this compound could be used to create new materials with improved properties, such as increased solubility or increased stability. In addition, this compound could be used to create new catalysts or reagents for a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, Sonogashira-Hagihara coupling, and the Heck reaction. Finally, this compound could be used to create new imaging agents for use in medical imaging technologies, such as MRI and PET.

Synthesemethoden

3-Fluoro-5-(methylthio)phenylboronic acid can be synthesized in a variety of ways, including the direct synthesis of the boronic acid derivative from 3-fluoro-5-(methylthio)phenol and boron tribromide, as well as the synthesis of the boronic acid derivative from the precursor 3-fluoro-5-(methylthio)aniline. The direct synthesis of this compound from 3-fluoro-5-(methylthio)phenol and boron tribromide is the most commonly used method and involves the reaction of the phenol with boron tribromide in the presence of a base. The reaction is typically carried out at room temperature and yields this compound in high yields.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(methylthio)phenylboronic acid has a variety of applications in scientific research, including its ability to modify proteins and other biomolecules, as well as its potential use in the diagnosis and treatment of various diseases. For example, it has been used to modify proteins by covalently attaching them to this compound, which can be used to study the structure and function of proteins. This compound has also been used to attach small molecules to proteins and other biomolecules, which can be used to study the interactions between the molecules and their targets. In addition, this compound has been used in the diagnosis and treatment of various diseases, including cancer and Alzheimer’s disease.

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-fluoro-5-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKROJTCUXMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)SC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)